molecular formula C10H10N2O B117001 8-Amino-6-methoxyquinoline CAS No. 90-52-8

8-Amino-6-methoxyquinoline

Cat. No. B117001
CAS RN: 90-52-8
M. Wt: 174.2 g/mol
InChI Key: YGGTVPCTAKYCSQ-UHFFFAOYSA-N
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Description

8-Amino-6-methoxyquinoline is a chemical compound with the molecular formula C10H10N2O . It is also known by other names such as 6-methoxyquinolin-8-amine and Amichin . The molecular weight of this compound is 174.20 g/mol . It is recognized for its use in the synthesis of various compounds and has been used as a central element in the creation of new derivatives .


Synthesis Analysis

The compound 8-Amino-6-methoxyquinolinium 2,4-dinitrophenolate (8A6MQDNP) was synthesized and characterized using FT-IR, FT-Raman, and UV–Vis spectroscopic techniques . A new series of compounds was prepared from 6-methoxyquinolin-8-amine or its N - (2-aminoethyl) analogue via Ugi-azide reaction .


Molecular Structure Analysis

The optimized molecular structure and harmonic resonance frequencies of the molecule were computed based on DFT/B3LYP method with a 6-311G++ (d,p) basis set . The UV–Vis spectral analysis reveals the π to π* and n to π* electronic transitions of the molecule .


Chemical Reactions Analysis

The 8-amino-6-methoxyquinoline pharmacophore is part of antimalarials like primaquine and tafenoquine and was therefore used as a central element of the new derivatives . Their linkers between the quinoline and the tert-butyltetrazole moieties differ in chain length, basicity, and substitution .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 174.20 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The XLogP3 value is 1.4 .

Scientific Research Applications

Antiparasitic Activities

8-Aminoquinolines, including derivatives of 8-amino-6-methoxyquinoline, are recognized for their significant antiparasitic activities. Research demonstrates their efficacy in animal models of malaria, pneumocystis pneumonia, and leishmaniasis. The structural configuration of these compounds, particularly the enantiomers, plays a crucial role in determining their efficacy and toxicity profiles, which are important for therapeutic applications (Nanayakkara et al., 2008).

Applications in Malaria Treatment

8-Aminoquinolines have been instrumental in the treatment of latent malaria. They have contributed to groundbreaking scientific discoveries in malaria therapy and hold enduring promise against endemic malaria. The historical and technical aspects of 8-aminoquinoline therapy offer valuable insights into the development of new drugs and the improvement of clinical practices in malaria treatment (Baird, 2019).

Antiplasmodial Activity

Compounds derived from 8-amino-6-methoxyquinoline have shown promising antiplasmodial activity against Plasmodium falciparum. The structure of these compounds, particularly the linkers between the quinoline and tetrazole moieties, significantly influences their activity and cytotoxicity, indicating their potential in the development of antimalarial drugs (Hochegger et al., 2021).

Herbicidal Potential

The quinoline skeleton, including 8-methoxyquinoline derivatives, is often utilized in designing synthetic compounds with varied pharmacological properties. Synthesized compounds have shown significant herbicidal activity, indicating the potential of 8-amino-6-methoxyquinoline derivatives in agricultural applications (A. E. et al., 2015).

Fluorescent Sensors and Cell Imaging

8-Aminoquinoline based sensors exhibit rapid responses and high selectivity for metal ions like zinc, making them suitable for cell imaging studies. Their fluorescent properties and the ability to detect zinc ions at low concentrations demonstrate their utility in biomedical research and diagnostics (Pradhan et al., 2015).

Chemosensors for Metal Ions

Derivatives of 8-methoxyquinoline have been investigated as chemosensors for metal ions such as cadmium. Their selective binding and fluorescence response to specific metal ions highlight their potential application in environmental monitoring and food safety (Prodi et al., 2001).

Safety And Hazards

The compound should be handled in a well-ventilated place. Suitable protective clothing should be worn and contact with skin and eyes should be avoided. Formation of dust and aerosols should be avoided . In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately .

properties

IUPAC Name

6-methoxyquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10N2O/c1-13-8-5-7-3-2-4-12-10(7)9(11)6-8/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGTVPCTAKYCSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30237983
Record name 8-Quinolinamine, 6-methoxy- (9CI)
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Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

8-Amino-6-methoxyquinoline

CAS RN

90-52-8
Record name 6-Methoxy-8-aminoquinoline
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Record name 6-Methoxy-8-quinolinamine
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Record name 8-Amino-6-methoxyquinoline
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Record name 8-Amino-6-methoxyquinoline
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Record name 6-methoxy-8-quinolylamine
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Record name 6-METHOXY-8-QUINOLINAMINE
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Synthesis routes and methods I

Procedure details

Raney Nickel (60 mg, 20% wt) was added portionwise to a solution of 6-methoxy-8-nitroquinoline (300 mg, 1.40 mmol) in MeOH (10 ml), under argon. Hydrazine hydrate (270 μl, 5.6 mmol) was added and the reaction stirred at room temperature for 1 h. The mixture was filtered through celite and washed with MeOH. The filtrate was concentrated in vacuo, re-dissolved in DCM and washed with water. The organic phase was dried (Na2SO4) and concentrated in vacuo to give the title compound (250 mg, 100%) which was used in the next step without purification.
Quantity
270 μL
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step Two
Quantity
60 mg
Type
catalyst
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
100%

Synthesis routes and methods II

Procedure details

A mixture of 9.20 g (45.1 mmol) 6-methoxy-8-nitroquinoline, 1.8 g of 10% Pd/C and 150 mL THF is placed under 40 psi of H2 and shaken in a Parr reactor at 23° C. for 4 h. The Pd/C is removed via filtration through celite, and the solvent evaporated. Flash chromatography on SiO2 gel, eluting with hexanes/EtOAc (1/1 to 1/3), gives 7.40 g (42.5 mmol, a 95% yield) of the title compound as an off-white solid. MS (ES) m/z 175 (MH)+.
Quantity
9.2 g
Type
reactant
Reaction Step One
Name
Quantity
1.8 g
Type
catalyst
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Amino-6-methoxyquinoline
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Reactant of Route 6
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Citations

For This Compound
188
Citations
P Hochegger, J Dolensky, W Seebacher, R Saf… - Molecules, 2021 - mdpi.com
… The 8-amino-6-methoxyquinoline pharmacophore is part of antimalarials like primaquine and tafenoquine and was therefore used as a central element of the new derivatives. (Figure 1) …
Number of citations: 2 www.mdpi.com
MB Green - Journal of the American Chemical Society, 1951 - ACS Publications
… We therefore treated 8-amino-6-methoxyquinoline with 5-chlo… , since the 8-amino-6methoxyquinoline not only condensed … We therefore used an excess of 8-amino-6methoxyquinoline …
Number of citations: 2 pubs.acs.org
TK Li, LJ Magnes - Biochemical Pharmacology, 1972 - Elsevier
… The effects of other 8-amino-6-methoxyquinoline compounds upon horse and human liver alcohol dehydrogenases suggest that the aliphatic side chain, as well as the terminal primary …
Number of citations: 9 www.sciencedirect.com
NL Drake, RA Hayes, JA Garman… - Journal of the …, 1949 - ACS Publications
… Method I consisted of heating 8-amino-6-methoxyquinoline in the presence of water with the … A mixture of 1 mole of the side chain, 2 moles of 8-amino-6-methoxyquinoline, and 100 ml. …
Number of citations: 8 pubs.acs.org
HS Mosher - Journal of the American Chemical Society, 1946 - ACS Publications
Reaction of 8-(3-Aminopropylamino)-6-methoxyquino-line (I) and Acrylonitrile in 95% Ethanol.—Two grams (0.0066 mole) of8-(3-aminopropylamino)-6-methoxyquinoline …
Number of citations: 24 pubs.acs.org
KT Potts, AA Kutz, FC Nachod - Tetrahedron, 1975 - Elsevier
… An identical reaction was carried out, except that 8 - amino - 6 - methoxyquinoline (500 mg) was added initially. The mass spectrum of the product mixture had no ions at m/e 286 or 316. …
Number of citations: 3 www.sciencedirect.com
KN Campbell, JF Kerwin, AH Sommers… - Journal of the …, 1946 - ACS Publications
8-Ammo-6-methoxylepidine.—A mixture of 33 g. of the nitro compound, 25 ml. of absolute alcohol, 75 ml. of ethyl acetate and 9 g. of Raney nickel was shaken with hydrogen at 50 and …
Number of citations: 4 pubs.acs.org
NL Drake, J Hook, JA Garman, R Hayes… - Journal of the …, 1946 - ACS Publications
In general the method of preparation follows that of Plasmochin. 8-Amino-6-methoxyquinoline is alkylated by means of l-chloro-5-isopropylaminopentane hydrochloride, the drug is …
Number of citations: 15 pubs.acs.org
FI Carroll, JT Blackwell, A Philip… - Journal of Medicinal …, 1976 - ACS Publications
… To a solution of 10 g (0.574 mol)of 8-amino-6-methoxyquinoline (17) in 250 ml of benzene containing 10 ml of pyridine was added dropwise 6.31 g (59 mmol) ofbutyryl chloride and the …
Number of citations: 22 pubs.acs.org
NL Drake, HD Anspon, JD Draper… - Journal of the …, 1946 - ACS Publications
… The homogeneity of 8-amino6-methoxyquinoline so purified is about 98%.!l It will be noted that the yields given in Table I are rather low. These figures should not be considered to …
Number of citations: 5 pubs.acs.org

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